Summary of the Application: The compound, which is a type of cyanoacrylate, is used in the synthesis of fast-curing cyanoacrylate adhesives. These adhesives are widely used in various fields of engineering and medicine due to their unique properties such as high curing speed at room temperature, good adhesion to most materials, and high strength characteristics .
Results or Outcomes: Cyanoacrylate adhesives have been found to be effective in various branches of technology due to their unique properties. They are also used in different areas of medicine owing to their low toxicity, biocompatibility, and fairly rapid biodegradation .
Summary of the Application: The compound, specifically the tert-butanesulfinamide part, is used in the synthesis of N-heterocycles via sulfinimines. This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
Methods of Application: The synthesis of N-heterocycles is achieved through the use of enantiopure tert-butanesulfinamide in the creation of sulfinimine intermediates .
Results or Outcomes: The use of tert-butanesulfinamide in the asymmetric synthesis has been growing in the last two decades due to its efficacy as a chiral inductor .
Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate is a complex organic compound with the molecular formula C₁₄H₁₇N₃O₄S and a molecular weight of 323.37 g/mol. This compound features a hydrazino group, a cyano group, and a tert-butylsulfonyl moiety, contributing to its potential reactivity and biological activity. The presence of these functional groups enhances its solubility and stability in various chemical environments, making it suitable for multiple applications in medicinal chemistry and organic synthesis .
Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate exhibits potential biological activities, particularly as an anti-cancer agent. Its structural components suggest that it may interact with biological targets involved in cell proliferation and apoptosis. Preliminary studies indicate that compounds with similar structures have shown cytotoxic effects against various cancer cell lines, making this compound a candidate for further pharmacological evaluation .
The synthesis of methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate typically involves several steps:
This compound has several applications:
Interaction studies are crucial for understanding how methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate interacts with biological systems. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell metabolism. Further research is needed to elucidate its mechanisms of action and potential off-target effects, which are essential for assessing its safety and efficacy as a therapeutic agent .
Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:
Compound Name | Molecular Formula | Key Functional Groups | Unique Features |
---|---|---|---|
Methyl 4-hydrazinobenzoate | C₉H₁₁N₃O₂ | Hydrazine, Carboxylic acid | Simpler structure, less reactive |
4-cyano-1H-pyrazole | C₅H₄N₄ | Cyano, Pyrazole ring | More aromatic character, different reactivity |
Tert-butylsulfonamide | C₈H₁₉NO₂S | Sulfonamide | Lacks cyano and hydrazino groups, different biological activity |
The uniqueness of methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate lies in its combination of both hydrazino and cyano functionalities, which may contribute to its distinctive biological properties and reactivity profiles compared to these similar compounds .